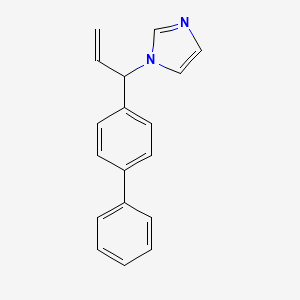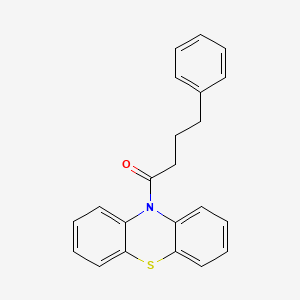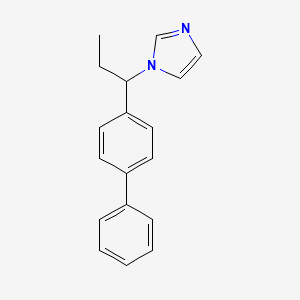
1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one is a compound that belongs to the phenothiazine class of heterocyclic compounds. Phenothiazines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenothiazine core linked to a phenyl group through an ethanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one typically involves the reaction of phenothiazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of optoelectronic devices and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also bind to specific proteins, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
10H-Phenothiazine: The parent compound of the phenothiazine class.
2-(10H-Phenothiazin-10-yl)acetonitrile: A derivative with a nitrile group.
10-(4-(10H-Phenothiazin-10-yl)phenyl)-10H-phenothiazine: A compound with extended conjugation.
Uniqueness
1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one is unique due to its specific structure, which combines the phenothiazine core with a phenyl ethanone moiety. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .
Propiedades
IUPAC Name |
1-phenothiazin-10-yl-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c22-20(14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRJXAKDUXFICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-[6-[(6-Amino-1-hydroxy-1-iminohexan-2-yl)-[1-[5-carbamimidamido-2-[[2-[[1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid](/img/structure/B10839079.png)
![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)
![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)


![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)

![[N40,Pro1,Tyr4,Nle 14]BB](/img/structure/B10839148.png)
![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)


![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)


